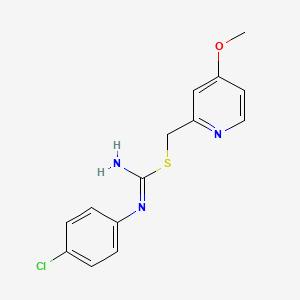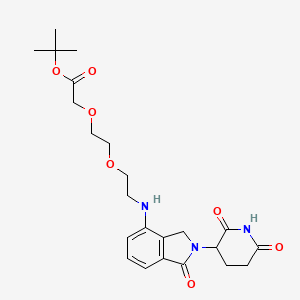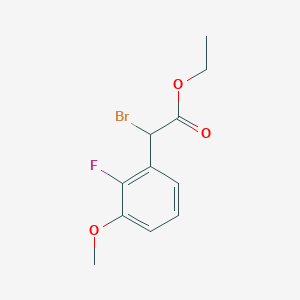![molecular formula C21H22N6O2 B13363338 4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)
4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a quinazolinone core, a triazolopyridine moiety, and a butanamide chain, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cycloaddition reaction between a suitable azide and an alkyne precursor.
Coupling with Butanamide Chain: The final step involves coupling the quinazolinone-triazolopyridine intermediate with a butanamide derivative using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC and recrystallization.
化学反应分析
Types of Reactions
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, DMF, and DMSO.
Major Products Formed
Oxidation: Quinazolinone N-oxides.
Reduction: Dihydroquinazolinone and tetrahydroquinazolinone derivatives.
Substitution: Various substituted triazolopyridine derivatives.
科学研究应用
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The triazolopyridine moiety enhances the compound’s binding affinity and selectivity towards these targets. This dual interaction disrupts the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propionamide
- 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide
Uniqueness
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)butanamide stands out due to its unique combination of the quinazolinone core and triazolopyridine moiety, which provides enhanced biological activity and selectivity. This makes it a promising candidate for further development in medicinal chemistry and pharmacology.
属性
分子式 |
C21H22N6O2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
4-(4-oxo-3H-quinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide |
InChI |
InChI=1S/C21H22N6O2/c28-20(22-13-6-11-19-26-25-18-10-3-4-14-27(18)19)12-5-9-17-23-16-8-2-1-7-15(16)21(29)24-17/h1-4,7-8,10,14H,5-6,9,11-13H2,(H,22,28)(H,23,24,29) |
InChI 键 |
QCXWVIHJDXCYQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)



![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)




